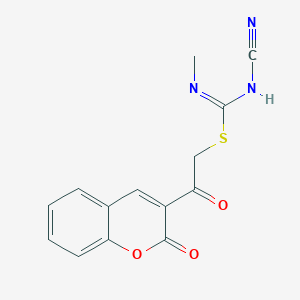
2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl N'-cyano-N-methylcarbamimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl N’-cyano-N-methylcarbamimidothioate is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including anti-inflammatory, antibacterial, antioxidant, anticoagulant, and antitumor properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl N’-cyano-N-methylcarbamimidothioate typically involves multi-step organic reactions. One common method involves the Mannich reaction, where a coumarin derivative is reacted with formaldehyde and a secondary amine to form a Mannich base . This intermediate is then further reacted with appropriate reagents to introduce the cyano and carbamimidothioate groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl N’-cyano-N-methylcarbamimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl N’-cyano-N-methylcarbamimidothioate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl N’-cyano-N-methylcarbamimidothioate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in disease processes, such as the EGFR/PI3K/AKT/mTOR signaling pathway in cancer cells . This inhibition can lead to reduced cell proliferation, migration, and invasion, ultimately inducing cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-(2-oxo-2H-chromen-3-yl)acetic acid: Another coumarin derivative with similar biological activities.
N-(2-oxo-2H-chromen-3-yl)cyclohexane-carboxamide: Known for its antibacterial and antifungal properties.
Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate: Studied for its anti-cancer properties.
Uniqueness
What sets 2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl N’-cyano-N-methylcarbamimidothioate apart is its unique combination of functional groups, which confer a broad spectrum of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research .
Properties
Molecular Formula |
C14H11N3O3S |
|---|---|
Molecular Weight |
301.32 g/mol |
IUPAC Name |
[2-oxo-2-(2-oxochromen-3-yl)ethyl] N-cyano-N'-methylcarbamimidothioate |
InChI |
InChI=1S/C14H11N3O3S/c1-16-14(17-8-15)21-7-11(18)10-6-9-4-2-3-5-12(9)20-13(10)19/h2-6H,7H2,1H3,(H,16,17) |
InChI Key |
VWQBKZNITFJFNK-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(NC#N)SCC(=O)C1=CC2=CC=CC=C2OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


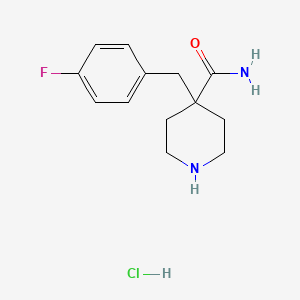
![{4-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-1-yl}acetonitrile](/img/structure/B12450856.png)

![N-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-1,4-dihydroisoquinolin-2-yl]-3-methoxybenzamide](/img/structure/B12450858.png)
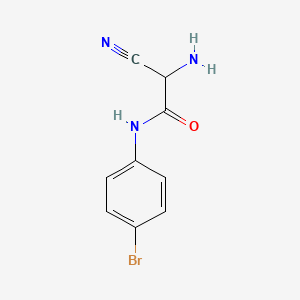
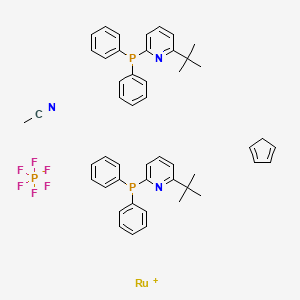
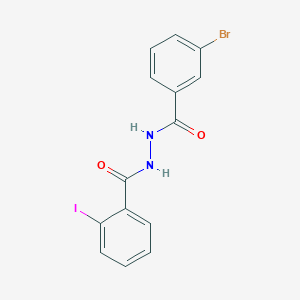
![N-(1,3-benzodioxol-5-ylmethyl)-N'-[(5-methylfuran-2-yl)methyl]butanediamide](/img/structure/B12450887.png)
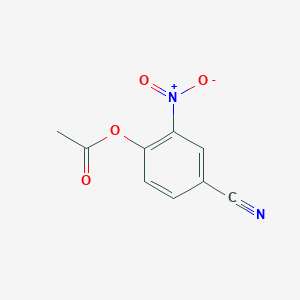

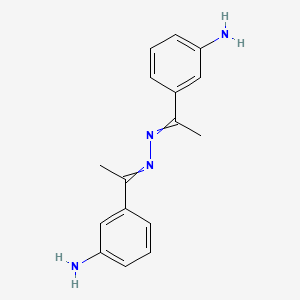
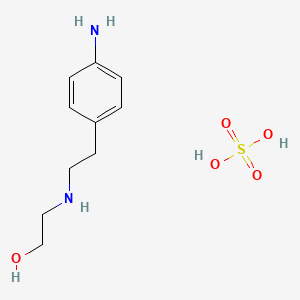
![Tert-butyl 2-[(4-bromoanilino)methyl]piperidine-1-carboxylate](/img/structure/B12450920.png)

